molecular formula C22H23NO4 B12667689 3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 84319-81-3

3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B12667689
CAS No.: 84319-81-3
M. Wt: 365.4 g/mol
InChI Key: DRACQDOCSQYGGW-UHFFFAOYSA-N
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Description

3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the butyl and hydroxyphenyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxabicyclo[3.2.0]heptane-2,4-dione
  • Cyclobut-3-ene-1,2-dicarboxylic anhydride
  • Nimodipine-related compounds

Uniqueness

3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione stands out due to its unique bicyclic structure and the presence of butyl and hydroxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84319-81-3

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

3-butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione

InChI

InChI=1S/C22H23NO4/c1-2-3-12-23-21(26)19-17(13-8-4-6-10-15(13)24)18(20(19)22(23)27)14-9-5-7-11-16(14)25/h4-11,17-20,24-25H,2-3,12H2,1H3

InChI Key

DRACQDOCSQYGGW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C(C(C2C1=O)C3=CC=CC=C3O)C4=CC=CC=C4O

Origin of Product

United States

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